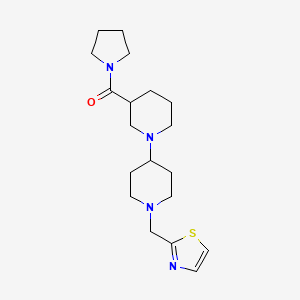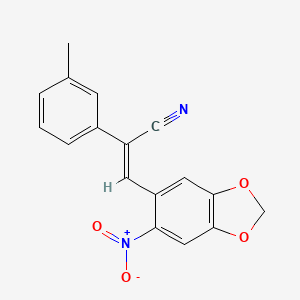![molecular formula C17H19N3O2 B5304254 N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)
N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide, commonly known as DAA or Darolutamide, is a non-steroidal androgen receptor antagonist (AR) that is used in the treatment of prostate cancer. DAA is a relatively new drug that was approved by the FDA in 2019 for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC).
Scientific Research Applications
DAA has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to be effective in reducing the risk of metastasis and increasing overall survival in patients with nmCRPC. DAA has also been studied for its potential use in combination with other therapies, such as chemotherapy and radiation therapy.
Mechanism of Action
DAA functions as an N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide antagonist, which means that it blocks the binding of androgens to the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide. This results in the inhibition of N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide-mediated signaling pathways, which are involved in the growth and proliferation of prostate cancer cells. DAA also induces apoptosis, or programmed cell death, in prostate cancer cells.
Biochemical and Physiological Effects:
DAA has been shown to have a favorable safety profile and minimal side effects in clinical trials. It does not cause the side effects associated with other N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide antagonists, such as hot flashes and fatigue. DAA has also been shown to have a low potential for drug-drug interactions, which is important for patients who are taking multiple medications.
Advantages and Limitations for Lab Experiments
DAA has several advantages for use in lab experiments. It has a high level of purity, which allows for accurate and reproducible results. DAA is also highly selective for the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide, which reduces the potential for off-target effects. However, DAA is expensive and may not be accessible for all research labs.
Future Directions
There are several future directions for the study of DAA. One area of interest is the potential use of DAA in combination with other therapies for the treatment of prostate cancer. Another area of interest is the potential use of DAA in other types of cancer, such as breast cancer and ovarian cancer. Additionally, further research is needed to better understand the molecular mechanisms of DAA and its effects on the N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide signaling pathway.
Conclusion:
DAA is a promising new drug for the treatment of prostate cancer. Its unique mechanism of action and favorable safety profile make it a valuable addition to the current treatment options for nmCRPC. Further research is needed to fully understand the potential of DAA in the treatment of prostate cancer and other types of cancer.
Synthesis Methods
The synthesis of DAA involves the reaction of 2,4-dimethylphenyl isocyanate with N-(4-aminophenyl)acetamide in the presence of a base. This reaction results in the formation of DAA, which is then purified through a series of chromatographic techniques. The purity of DAA is crucial for its use in research and clinical applications.
properties
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-4-9-16(12(2)10-11)20-17(22)19-15-7-5-14(6-8-15)18-13(3)21/h4-10H,1-3H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVTZQCRQMMBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,4-dimethylphenyl)carbamoylamino]phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)
![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)




![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)
![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)
![2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5304274.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-pyrimidin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304277.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5304282.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)